DQP1105

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DQP1105, also known as NMDAR2C/2D Inhibitor, is a small molecule/inhibitor primarily used for Neuroscience applications . It controls the biological activity of NMDAR2C/2D .

Molecular Structure Analysis

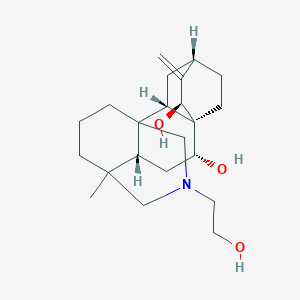

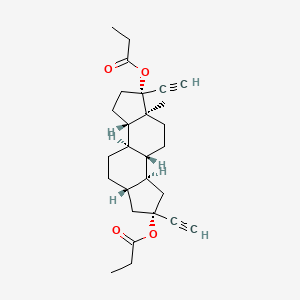

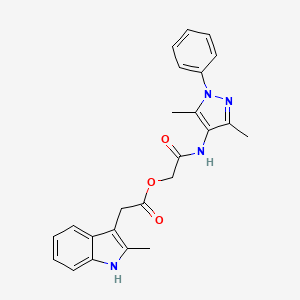

The empirical formula of DQP1105 is C29H24BrN3O4 . Its molecular weight is 558.42 .Chemical Reactions Analysis

DQP1105 is a potent noncompetitive NMDA receptor antagonist . It inhibits GluN2C- and GluN2D-containing receptors . The IC50 values are at least 50-fold lower than those for recombinant GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors .Physical And Chemical Properties Analysis

DQP1105 is a solid with a yellow-white color . It is soluble in DMSO at 10 mg/mL, forming a pale yellow solution . .Relevant Papers One relevant paper is “Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators” published in Molecular Pharmacology . This paper discusses the mechanism of action of DQP1105 and its role as a noncompetitive NMDA receptor antagonist .

Applications De Recherche Scientifique

Neuroscience Research

DQP1105 is used in neuroscience research due to its ability to selectively inhibit GluN2D and GluN2C-containing NMDA receptors . It displays over 50-fold selectivity for these receptors over GluN2B-, GluK2-, GluA1- and GluN2A-containing receptors . This makes it a valuable tool for studying the role of these specific receptors in neurological processes.

Drug Development

Given its selective antagonistic properties, DQP1105 could potentially be used in the development of drugs aimed at modulating the activity of GluN2D and GluN2C-containing NMDA receptors . Such drugs could have applications in the treatment of various neurological disorders.

Study of Glutamate Receptors

DQP1105 can be used to study the function and behavior of glutamate receptors, specifically the NMDA subtype . Its selectivity for GluN2D and GluN2C subunits can help researchers understand the specific roles these subunits play in glutamate receptor function.

Neurodegenerative Disease Research

NMDA receptors, which DQP1105 selectively inhibits, are implicated in many neurodegenerative conditions including Alzheimer’s disease . Therefore, DQP1105 could be used in research aimed at understanding these diseases and developing potential treatments.

Synaptic Plasticity Studies

NMDA receptors play a crucial role in synaptic plasticity, a key process in learning and memory . DQP1105, with its ability to selectively inhibit certain NMDA receptors, could be used in studies exploring the mechanisms of synaptic plasticity.

Excitotoxicity Research

Overactivation of NMDA receptors can lead to excitotoxicity, a process that causes neuron damage and death, and is implicated in various neurological disorders . DQP1105 could be used in research studying excitotoxicity and its role in disease.

Mécanisme D'action

Target of Action

DQP1105 is a potent noncompetitive NMDA receptor antagonist . It displays over 50-fold selectivity for GluN2D- and GluN2C-containing receptors over GluN2B-, GluK2-, GluA1- and GluN2A-containing receptors . The primary targets of DQP1105 are the GluN2C and GluN2D subunits of the NMDA receptor . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.

Mode of Action

DQP1105 interacts with its targets, the GluN2C and GluN2D subunits of the NMDA receptor, by inhibiting the receptor function . The compound reduces the frequency of channel opening , thereby decreasing the influx of calcium ions into the cell and subsequently reducing the excitatory synaptic transmission.

Pharmacokinetics

The compound is soluble in dmso , which suggests it could be well-absorbed and have good bioavailability

Result of Action

The molecular effect of DQP1105 is the noncompetitive inhibition of NMDA receptors, specifically those containing GluN2C and GluN2D subunits . This results in a reduction in the frequency of channel opening , leading to decreased neuronal excitability at the cellular level. This could potentially have therapeutic implications in conditions characterized by excessive neuronal excitability or excitotoxicity.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of DQP1105 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,4-dichloro-6-nitrophenol", "2,4-dichloro-5-nitrophenol", "sodium hydride", "1-bromo-3-chloropropane", "3-amino-2-hydroxypropylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "potassium carbonate", "2-chloroethylamine hydrochloride", "triethylamine", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: React 2,4-dichloro-6-nitrophenol with sodium hydride to form 2,4-dichloro-5-nitrophenol.", "Step 2: React 2,4-dichloro-5-nitrophenol with 1-bromo-3-chloropropane and sodium hydride to form 2-(3-chloropropyl)-4,5-dichloro-1-nitrobenzene.", "Step 3: React 2-(3-chloropropyl)-4,5-dichloro-1-nitrobenzene with 3-amino-2-hydroxypropylamine and sodium borohydride to form 2-(3-(2-amino-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene.", "Step 4: React 2-(3-(2-amino-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene with acetic acid and sodium hydroxide to form 2-(3-(2-acetamido-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene.", "Step 5: React 2-(3-(2-acetamido-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene with methyl iodide and potassium carbonate to form 2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene.", "Step 6: React 2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene with 2-chloroethylamine hydrochloride and triethylamine to form (2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichlorophenyl)(2-chloroethyl)amine.", "Step 7: React (2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichlorophenyl)(2-chloroethyl)amine with magnesium sulfate, ethyl acetate, methanol, and water to form DQP1105." ] } | |

Numéro CAS |

380560-89-4 |

Nom du produit |

DQP1105 |

Formule moléculaire |

C29H24BrN3O4 |

Poids moléculaire |

558.43 |

Nom IUPAC |

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |

Clé InChI |

ACUGSRUCGXYFTL-UHFFFAOYSA-N |

SMILES |

O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DQP-1105; DQP 1105; DQP1105. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.